molecular formula C6H11N5O2 B236256 methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate CAS No. 127105-49-1

methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate

Cat. No. B236256
CAS RN: 127105-49-1
M. Wt: 185.18 g/mol
InChI Key: OXQBUBWERGUDCQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This tetrazole derivative has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in various physiological processes, such as inflammation and cell proliferation.
Biochemical and Physiological Effects
Methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce the severity of seizures in animal models.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate has several advantages and limitations for lab experiments. One advantage is that it is easy to synthesize using simple and inexpensive reagents. Another advantage is that it exhibits potent biological activity, making it a useful tool for studying various physiological processes. One limitation is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments. Another limitation is that it may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways it targets. Another direction is to explore its potential as an anticancer agent and develop more potent derivatives. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and humans. Finally, it may be useful to explore its potential as a precursor for the synthesis of metal-organic frameworks and other materials.

Synthesis Methods

Methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate has been synthesized using different methods, including the reaction of ethyl 4-bromobutanoate with sodium azide, followed by the reaction with methylamine. Another method involves the reaction of ethyl 4-chlorobutanoate with sodium azide, followed by the reaction with methylamine. Both methods result in the formation of the desired compound with high yield.

Scientific Research Applications

Methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its potential as an anticonvulsant, anti-inflammatory, and anticancer agent. In materials science, this compound has been studied for its potential as a precursor for the synthesis of metal-organic frameworks. In analytical chemistry, this compound has been studied for its potential as a reagent for the determination of various metal ions.

properties

CAS RN

127105-49-1

Product Name

methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate

Molecular Formula

C6H11N5O2

Molecular Weight

185.18 g/mol

IUPAC Name

methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate

InChI

InChI=1S/C6H11N5O2/c1-13-6(12)4(7)2-3-5-8-10-11-9-5/h4H,2-3,7H2,1H3,(H,8,9,10,11)

InChI Key

OXQBUBWERGUDCQ-UHFFFAOYSA-N

SMILES

COC(=O)C(CCC1=NNN=N1)N

Canonical SMILES

COC(=O)C(CCC1=NNN=N1)N

synonyms

METHYL (S)-2-AMINO-4-(1H-TETRAZOL-5-YL)BUTYRATE

Origin of Product

United States

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